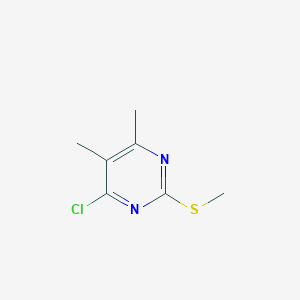

4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,6-dimethyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-4-5(2)9-7(11-3)10-6(4)8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENWDMZLCMBKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Topic: Physicochemical properties of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

The 5,6-Dimethyl Scaffold: A Versatile Pyrimidine Building Block

Executive Summary

4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine (CAS 68498-57-7) represents a specialized subclass of halogenated pyrimidines used extensively as intermediates in the synthesis of pharmaceuticals and agrochemicals. Distinguished by its fully substituted pyrimidine core, this compound offers a unique steric and electronic profile compared to its des-methyl analogs. Its utility lies in the orthogonal reactivity of its three functional handles: the electrophilic C4-chloride, the oxidizable C2-thiomethyl group, and the steric bulk provided by the C5/C6 methyl groups. This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity patterns.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | 4-Chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine |

| CAS Number | 68498-57-7 |

| Molecular Formula | C₇H₉ClN₂S |

| Molecular Weight | 188.68 g/mol |

| SMILES | CSC1=NC(C)=C(C)C(Cl)=N1 |

| InChI Key | PENWDMZLCMBKQO-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4] • C4-Cl: Highly reactive toward nucleophilic aromatic substitution (SNAr).• C2-SMe: Latent leaving group (activatable via oxidation).• C5/C6-Me: Electron-donating groups that stabilize the ring and provide steric hindrance. |

Physicochemical Profile

The following data aggregates experimental values from analogous structures and computational models where specific experimental data for CAS 68498-57-7 is limited.

Physical Properties Table

| Property | Value / Range | Source/Note |

| Physical State | Low-melting solid or viscous oil | Inferred from analogs (e.g., 4,6-dichloro analog MP 38-42°C). |

| Melting Point | Predicted: 25–45 °C | Experimental determination recommended before bulk handling. |

| Boiling Point | ~135–140 °C at 14 mmHg | Extrapolated from 4-chloro-2-(methylthio)pyrimidine data. |

| Density | ~1.25 ± 0.1 g/cm³ | Predicted based on molecular volume. |

| LogP (Octanol/Water) | 2.47 | Consensus prediction (hydrophobic). |

| Solubility | Low in water; High in DCM, EtOAc, DMSO | Lipophilic nature dictates organic solvent use. |

| pKa (Conjugate Acid) | ~1.5–2.0 | Pyrimidine N1/N3 protonation; weakly basic due to Cl electron withdrawal. |

Spectral Characteristics (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.55 (s, 3H, S-CH ₃)

-

δ 2.48 (s, 3H, C6-CH ₃)

-

δ 2.25 (s, 3H, C5-CH ₃)

-

Note: The absence of aromatic protons simplifies monitoring of substitution reactions.

-

-

¹³C NMR: Distinct signals for S-Me (~14 ppm), C5-Me/C6-Me (~10-20 ppm), and quaternary carbons (C2, C4, C5, C6) in the 120–170 ppm range.

Synthesis & Manufacturing

The synthesis of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine follows a convergent three-step protocol. This route is preferred for its scalability and the availability of starting materials.

Synthetic Pathway (Diagram)

Caption: Step-wise synthesis from acyclic precursors to the chlorinated scaffold.

Detailed Experimental Protocol

Step 1: Cyclization to 5,6-Dimethyl-2-thiouracil

-

Reagents: Ethyl 2-methylacetoacetate (1.0 eq), Thiourea (1.1 eq), Sodium Ethoxide (1.2 eq), Ethanol (Solvent).

-

Procedure: Dissolve sodium ethoxide in absolute ethanol. Add thiourea followed by the dropwise addition of ethyl 2-methylacetoacetate. Reflux for 6 hours. The intermediate precipitates upon acidification (HCl) of the cooled reaction mixture.

-

Critical Control: Maintain strictly anhydrous conditions during initial mixing to prevent ester hydrolysis.

Step 2: S-Methylation

-

Reagents: 5,6-Dimethyl-2-thiouracil (1.0 eq), Methyl Iodide (1.1 eq) or Dimethyl Sulfate, NaOH (aq).

-

Procedure: Dissolve the thiouracil in 1N NaOH. Cool to 0°C. Add methyl iodide dropwise. Stir at room temperature for 2 hours. The product, 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one, precipitates as a white solid.

-

Yield Target: >85%.

Step 3: Chlorination (Deoxychlorination)

-

Reagents: S-Methylated intermediate (1.0 eq), POCl₃ (Phosphorus Oxychloride, excess), N,N-Dimethylaniline (Cat.).

-

Procedure: Suspend the intermediate in POCl₃. Add catalytic N,N-dimethylaniline. Reflux until the evolution of HCl gas ceases (approx. 2-3 hours). Distill off excess POCl₃. Pour residue onto crushed ice (Caution: Exothermic). Extract with Dichloromethane (DCM).

-

Safety Note: Quenching POCl₃ requires extreme care. Maintain temperature <10°C during quenching to avoid runaway hydrolysis.

Reactivity & Applications

The core value of this molecule lies in its regioselective reactivity . The C4-chloride is significantly more electrophilic than the C2-SMe group, allowing for sequential functionalization.

Reactivity Map (Diagram)

Caption: Orthogonal functionalization pathways for the pyrimidine core.

Mechanistic Insights[6]

-

SNAr at C4: The C4 position is activated by the adjacent ring nitrogens. The presence of the C5-methyl group provides steric bulk, which may retard the rate of substitution compared to unhindered analogs, requiring slightly elevated temperatures (e.g., 60-80°C for secondary amines).

-

Activation of C2: The methylthio group is a poor leaving group. However, oxidation to the sulfone (-SO₂Me) using mCPBA creates a highly reactive electrophile at C2, enabling a second SNAr reaction to introduce a different nucleophile.

Handling & Safety (E-E-A-T)

-

Hazards:

-

Skin/Eye Irritant: The compound is an alkylating agent and irritant.

-

Moisture Sensitivity: The C4-Cl bond is susceptible to slow hydrolysis, releasing HCl. Store under inert atmosphere (Nitrogen/Argon).

-

-

Storage:

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Container: Tightly sealed, amber glass to prevent photochemical degradation of the S-Me group.

-

-

Spill Protocol: Absorb with sand/vermiculite. Neutralize surfaces with dilute sodium bicarbonate solution.

References

-

Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine: Sigma-Aldrich Product Sheet & Safety Data. Available at: (Accessed via Search Result 1.1).

-

Nucleophilic Substitution of Chloropyrimidines: Kalogirou, A. S., et al. "Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine..." Molbank, 2017. Available at: (Accessed via Search Result 1.6).

-

General Synthesis of 5,6-Dimethylpyrimidines: Kotaiah, S., et al. "A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one." Asian Journal of Chemistry, 2013.[2] Available at: (Accessed via Search Result 1.6).

-

Physicochemical Data (PubChem): "4-Chloro-5-methyl-2-(methylthio)pyrimidine" (Analog Data). PubChem CID 23562708. Available at: (Accessed via Search Result 1.5).

-

Safety Data Sheet (Fisher): "4,6-Dichloro-2-(methylthio)pyrimidine SDS". Available at: (Accessed via Search Result 1.10).

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, solubility stands as a cornerstone of a compound's developability. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel chemical entity like 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is not merely a data point; it is a critical determinant of its potential therapeutic success. Poor solubility can impede absorption, reduce bioavailability, and create significant formulation challenges, ultimately leading to the failure of an otherwise promising drug candidate[1][2]. This guide provides a comprehensive, in-depth framework for systematically determining the solubility of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine in a range of organic solvents, a crucial step in its journey from laboratory curiosity to potential therapeutic agent.

Understanding the Target Molecule: 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Before delving into experimental design, a thorough understanding of the target molecule is paramount. 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, with the molecular formula C₇H₉ClN₂S and a molecular weight of 188.68 g/mol , is a substituted pyrimidine[3]. The pyrimidine core is a common scaffold in many biologically active compounds[4][5][6]. The presence of a chloro group, a methylthio group, and two methyl groups on the pyrimidine ring will significantly influence its physicochemical properties, including its solubility. The chloro and methylthio groups, being somewhat lipophilic, suggest that the compound will likely exhibit solubility in a range of organic solvents. The LogP value, a measure of lipophilicity, is predicted to be around 2.47, further supporting this hypothesis[3].

The Strategic Selection of Organic Solvents

The choice of organic solvents for solubility screening is a critical experimental parameter. It should be guided by the intended application of the solubility data. For instance, in early-stage drug discovery, solvents that are commonly used in biological assays or as vehicles for in vivo studies are of primary interest. For process chemistry and formulation development, a broader range of solvents, including those used in crystallization and purification, would be more relevant.

A well-considered panel of organic solvents for screening the solubility of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine would include:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)

-

Aprotic Nonpolar Solvents: Toluene, Hexane, Dichloromethane (DCM)

-

Ester Solvents: Ethyl Acetate

This selection covers a wide range of polarities and hydrogen bonding capabilities, providing a comprehensive picture of the compound's solubility behavior.

Methodologies for Accurate Solubility Determination

Several robust methods exist for determining the solubility of a solid in a liquid. The choice of method often depends on the required throughput, the amount of available compound, and the desired accuracy.

The Gold Standard: The Shake-Flask Method (Gravimetric Determination)

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility[7][8]. It is a conceptually simple approach where an excess of the solid solute is equilibrated with the solvent until a saturated solution is formed[7].

-

Preparation: To a series of glass vials, add a known excess amount of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that a saturated solution has been achieved by observing that two consecutive measurements of concentration show the same value[9].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporating dish.[1][9][10]

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Drying and Weighing: Dry the residue to a constant weight and record the final weight.[1][9]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL).

Diagram: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility via the gravimetric shake-flask method.

High-Throughput Screening (HTS) for Early-Stage Discovery

In early drug discovery, where compound availability is often limited and speed is crucial, high-throughput solubility screening methods are invaluable[11][12][13]. These methods allow for the rapid assessment of the solubility of many compounds in parallel.

Nephelometry measures the amount of light scattered by suspended particles in a solution.[12][14] This technique can be adapted to a high-throughput format to determine the kinetic solubility of compounds.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine in a suitable solvent like DMSO.

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution with the organic solvent of interest.

-

Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) to allow for precipitation of the compound from supersaturated solutions.

-

Nephelometric Reading: Measure the light scattering of each well using a nephelometric plate reader.

-

Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering (indicating precipitation) is observed.

Diagram: Logical Relationship in Nephelometric Solubility Assay

Caption: Relationship between concentration, light scattering, and solubility in nephelometry.

For compounds with a chromophore, UV-Vis spectroscopy can be a rapid and effective method for determining solubility.[14][15][16]

-

Saturated Solution Preparation: Prepare saturated solutions as described in the shake-flask method (steps 1-4).

-

Filtration: Filter the saturated supernatant to remove any undissolved solid.

-

Dilution: Dilute a known volume of the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine.

-

Concentration Determination: Calculate the concentration of the saturated solution using a pre-established calibration curve of absorbance versus concentration.

Data Presentation and Interpretation

The solubility data for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine should be presented in a clear and concise table to facilitate comparison across different solvents.

Table 1: Illustrative Solubility Profile of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Method |

| Hexane | 0.1 | < 0.1 | Gravimetric |

| Toluene | 2.4 | 5.2 | Gravimetric |

| Dichloromethane | 3.1 | 25.8 | Gravimetric |

| Ethyl Acetate | 4.4 | 15.3 | Gravimetric |

| Tetrahydrofuran | 4.0 | 30.1 | Gravimetric |

| Acetonitrile | 5.8 | 10.5 | Gravimetric |

| Isopropanol | 3.9 | 8.7 | Gravimetric |

| Ethanol | 4.3 | 12.4 | Gravimetric |

| Methanol | 5.1 | 9.9 | Gravimetric |

| Dimethylformamide | 6.4 | > 50 | Gravimetric |

| Dimethyl Sulfoxide | 7.2 | > 50 | Gravimetric |

Note: The data in this table is illustrative and represents a plausible solubility profile for a compound with the described structure. Actual experimental values must be determined.

Interpretation of Results:

The hypothetical data in Table 1 suggests that 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine exhibits low solubility in nonpolar solvents like hexane and moderate to good solubility in more polar aprotic solvents such as THF and DCM. The high solubility in highly polar aprotic solvents like DMF and DMSO is also expected for many organic compounds. The solubility in protic solvents like alcohols is moderate. This profile provides valuable insights for selecting appropriate solvents for various applications, from chemical reactions to formulation development.

Conclusion: A Roadmap to Understanding Solubility

Determining the solubility profile of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine in organic solvents is a fundamental and indispensable step in its evaluation as a potential drug candidate or valuable chemical intermediate. This guide has provided a comprehensive overview of the strategic considerations and robust experimental methodologies required for this critical task. By employing a systematic approach, from solvent selection to the application of appropriate analytical techniques like the gravimetric shake-flask method or high-throughput screening assays, researchers can generate high-quality, reliable solubility data. This information will empower informed decision-making throughout the research and development pipeline, ultimately contributing to the successful advancement of new chemical entities.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. Pharmacy Journal.

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Halo Labs. Retrieved from [Link]

-

A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. (2007, December 15). Recipharm. Retrieved from [Link]

-

Drug solubility: why testing early matters in drug discovery. (2023, April 6). BMG Labtech. Retrieved from [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 28–35. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521–529. [Link]

-

MultiScreen Solubility Filter Plate. (n.d.). Millipore. Retrieved from [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172. [Link]

-

Kiliç, N., & Kreysig, D. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 553-561. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Harle, A. J., Ingram, T., Leber, C. M., Hess, K. R., & Yoder, C. H. (2002). Method for determining solubility of slightly soluble organic compounds. Journal of Chemical Education, 79(5), 611. [Link]

- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.). Google Patents.

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Retrieved from [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. Retrieved from [Link]

-

4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

-

The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis Crystallization Systems. Retrieved from [Link]

-

Zedan, M. N., Shoman, M. E., Mohamed, M. A.-A., & Abdel-Rahman, H. M. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

-

4-Chloro-5-methyl-2-(methylthio)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Zedan, M. N., Shoman, M. E., Mohamed, M. A.-A., & Abdel-Rahman, H. M. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Retrieved from [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Retrieved from [Link]

-

Pyrimidine, 4,6-dichloro-2-(methylthio)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Zedan, M. N., Shoman, M. E., Mohamed, M. A.-A., & Abdel-Rahman, H. M. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]

-

Baluja, S., & Kachhadia, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(1), 23-28. Retrieved from [Link]

-

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. chemscene.com [chemscene.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crystallizationsystems.com [crystallizationsystems.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scribd.com [scribd.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scirp.org [scirp.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

For researchers, scientists, and drug development professionals, the proper handling of reactive chemical intermediates is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety considerations and handling protocols for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine (CAS No. 68498-57-7), a substituted pyrimidine of interest in medicinal chemistry and synthetic applications. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this document synthesizes information from the safety profiles of structurally similar chlorinated and thiomethylated pyrimidines to establish a robust framework for its safe utilization.

Chemical Identity and Hazard Profile

4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is a solid heterocyclic compound. Its core structure, a pyrimidine ring, is a foundational element in numerous biologically active molecules.[1][2] The presence of a chloro- group, a thioether, and alkyl substituents dictates its reactivity and toxicological profile.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 68498-57-7 | [3][4] |

| Molecular Formula | C₇H₉ClN₂S | [4][5] |

| Molecular Weight | 188.68 g/mol | [4] |

| Appearance | Solid | |

| Storage | -20°C, stored under nitrogen, away from moisture | [4] |

While specific toxicity data for this exact molecule is limited, GHS (Globally Harmonized System) classifications for closely related chlorinated pyrimidines indicate several potential hazards. Analogous compounds are often classified as causing skin corrosion or irritation, serious eye damage or irritation, and may be harmful if swallowed, in contact with skin, or if inhaled.[6][7][8][9] Therefore, a cautious approach, treating the compound as hazardous, is mandatory.

Anticipated Hazard Statements (based on analogs):

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is essential when handling chlorinated pyrimidines.[11]

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, including weighing, dissolving, and transfers, must be conducted within a properly functioning chemical fume hood to prevent inhalation of dust or potential vapors.[11][12]

-

Ventilation: The laboratory should be equipped with adequate general ventilation to supplement the localized exhaust of the fume hood.[11][13]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and regularly tested.[11]

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the final barrier between the researcher and the chemical.[14]

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant nitrile rubber gloves. For prolonged contact, consult the glove manufacturer's resistance guide.[14] | To prevent skin contact, which can cause irritation or burns.[9][10] |

| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[10][14] | To protect eyes from contact with solids or solutions, which can cause serious damage.[9][10] |

| Protective Clothing | A flame-retardant lab coat, long pants, and fully enclosed shoes are required. A chemically resistant apron is recommended for larger quantities.[14] | To protect the skin from accidental contact and contamination of personal clothing.[12] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) may be required for large-scale work or if dust cannot be controlled.[12][15] | To prevent inhalation, which may cause respiratory tract irritation.[8][10] |

Safe Handling and Storage Protocol

Adherence to a strict operational workflow minimizes exposure and mitigates risks during handling.[12]

Preparation Phase:

-

Review Safety Information: Before beginning work, review this guide and any available safety information for analogous compounds.[11]

-

Risk Assessment: Conduct a thorough risk assessment for the specific experimental procedure.

-

Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and certified. Verify that all necessary PPE is available and in good condition.[12]

-

Assemble Materials: Have spill containment materials (e.g., sand, vermiculite) readily accessible.[16]

Handling Workflow:

Caption: A generalized workflow for the safe handling of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine.

Storage: Proper storage is critical to maintaining the chemical's integrity and preventing accidents.[11]

-

Conditions: Store in a cool, dry, and well-ventilated area, designated for hazardous materials.[10][16] The recommended storage temperature is -20°C under a nitrogen atmosphere to prevent degradation from moisture.[4]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[10][11]

Emergency and First Aid Procedures

Immediate and correct action is crucial in the event of an exposure or spill.[11]

Emergency Response Decision Tree:

Caption: A decision tree for emergency response to exposure or spills.

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[10][17] Seek immediate medical attention.[11]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[10][11] Seek medical attention.[11]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.[11]

Disposal Considerations

All waste containing 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine must be treated as hazardous waste.

-

Waste Segregation: Collect all solid and liquid waste containing this compound in separate, dedicated, and clearly labeled hazardous waste containers.[12][16] The label must include "Hazardous Waste" and the full chemical name.[14][16]

-

Container Management: Use containers that are in good condition and compatible with the chemical. Store waste containers in a designated, well-ventilated area with secondary containment.[16]

-

Disposal Route: The primary disposal method for chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[14] Never dispose of this chemical down the drain or in regular trash.[11][12]

-

Institutional Procedures: Always follow your institution's Environmental Health and Safety (EHS) department procedures for hazardous waste collection and disposal.[14][16]

By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, ensuring a safe laboratory environment conducive to scientific advancement.

References

- BenchChem. (2025). Safe Disposal of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Guide for Laboratory Professionals. [Online PDF].

- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

- BenchChem. (2025). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. [Online PDF].

- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. [Online PDF].

- Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-2-(methylthio)pyrimidine.

-

PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine.

-

PubChem. (n.d.). 4-Chloro-5,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2019). PYRIMIDINE 99% MSDS. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-5,6-dimethyl-2-(methylthio)pyrimidine. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]

-

Chemical Point. (n.d.). 4-Chloro-2-(methylthio)pyrimidine. Retrieved from [Link]

-

MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Retrieved from [Link]

-

Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Pyrimidine, 4-chloro-5,6-dimethyl-2-(methylthio)- | 68498-57-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 4-chloro-5,6-dimethyl-2-(methylthio)pyrimidine (C7H9ClN2S) [pubchemlite.lcsb.uni.lu]

- 6. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-5,6-dimethylpyrimidine | C6H7ClN2 | CID 12600389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol | C6H7ClN2OS | CID 59419388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-氯-2-甲基巯基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

The Unfolding Therapeutic Potential of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids, pyrimidines are intrinsically recognized by biological systems, making them a privileged structure for the design of novel therapeutics.[1] Among the diverse landscape of pyrimidine-based compounds, derivatives of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine are emerging as a class of molecules with significant and varied biological activities. This technical guide provides an in-depth exploration of these derivatives, offering a comprehensive resource on their synthesis, biological evaluation, and mechanisms of action.

The 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine Scaffold: A Versatile Synthetic Intermediate

The synthetic accessibility and reactivity of the 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine core (CAS RN: 68498-57-7) make it an attractive starting point for the generation of diverse chemical libraries.[2][3] The chlorine atom at the C4 position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the exploration of structure-activity relationships.

General Synthetic Strategies

While a specific, detailed synthesis for the parent compound, 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, is not extensively documented in readily available literature, its synthesis can be inferred from established pyrimidine chemistry. A plausible synthetic route would likely involve the cyclization of a 1,3-dicarbonyl compound with a thiourea derivative, followed by chlorination.

A general approach for the synthesis of related 4-chloro-2-(methylthio)pyrimidine derivatives often starts from a corresponding pyrimidine-4,6-diol. This intermediate can then be chlorinated, typically using reagents like phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative. The methylthio group is often introduced early in the synthetic sequence, for instance, by using S-methylisothiourea in the initial cyclization step.

Diverse Biological Activities: From Crop Protection to Human Health

Derivatives of the 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine scaffold have demonstrated a breadth of biological activities, underscoring their potential in both agriculture and medicine. The following sections will delve into the specific applications and the underlying scientific principles.

Herbicidal and Plant Growth-Regulating Activities

The initial indications of the biological prowess of this class of compounds emerged from the agrochemical sector. Certain 4-amino-6-chloro-5-alkylthiopyrimidine derivatives have been identified as potent herbicides.[4] These compounds are effective in controlling a wide range of both monocotyledonous and dicotyledonous weeds.[4]

Furthermore, related 4,6-dimethylpyrimidine-2-thiosubstituted derivatives have exhibited pronounced plant growth-stimulating activity.[5] This dual functionality, encompassing both herbicidal and growth-promoting properties depending on the specific substitutions, highlights the nuanced biological effects achievable with this scaffold.

Mechanism of Action in Plants: The herbicidal activity of many pyrimidine derivatives is attributed to their ability to inhibit key enzymes in essential plant metabolic pathways.[6] For instance, some pyrimidines are known to target acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. Another established mechanism for a novel class of herbicides is the disruption of pyrimidine biosynthesis itself.[7]

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. Pyrimidine derivatives have long been a source of antimicrobial agents, and the 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine scaffold offers a promising avenue for the development of new anti-infectives.

While specific studies on derivatives of this exact scaffold are emerging, the broader class of pyrimidines has shown significant antibacterial and antifungal properties.[8][9][10] The antimicrobial efficacy is often influenced by the nature of the substituents on the pyrimidine ring. For example, the introduction of halogen atoms has been shown to enhance the antibiofilm activity of pyrimidines against pathogens like Staphylococcus aureus.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial efficacy of these derivatives is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with solvent)

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control well with a known antibiotic and a negative control well with only the microorganism and solvent.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The fight against cancer has seen the development of numerous pyrimidine-based drugs, such as 5-fluorouracil. The structural resemblance of pyrimidines to the building blocks of DNA and RNA allows them to interfere with the cellular machinery of cancer cells. Derivatives of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine represent a potential new generation of anticancer agents.

While direct evidence for this specific scaffold is still under investigation, related thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant anticancer activity.[12] The introduction of a trifluoromethyl group, for instance, has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines.[12]

Visualizing the Drug Development Workflow

The path from a promising scaffold to a clinical candidate is a multi-step process. The following diagram illustrates a typical workflow for the development of novel anticancer agents based on the 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine core.

Caption: A streamlined workflow for anticancer drug discovery.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine derivatives is intrinsically linked to the nature of the substituents at the C4 position and potentially at other positions on the pyrimidine ring. Establishing a clear Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective compounds.

Key Considerations for Future Research:

-

Systematic Derivatization: A systematic exploration of various substituents at the C4 position is warranted. This includes introducing different amine, ether, and thioether linkages, as well as exploring carbon-carbon bond-forming reactions like the Suzuki coupling.

-

Mechanism of Action Studies: For derivatives showing promising activity, detailed mechanistic studies are essential to identify their molecular targets. This could involve enzyme inhibition assays, gene expression profiling, and other molecular biology techniques.

-

In Vivo Evaluation: Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

The 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine scaffold represents a fertile ground for the discovery of new biologically active molecules. Through a combination of innovative synthetic chemistry, rigorous biological evaluation, and in-depth mechanistic studies, derivatives of this versatile core hold the promise of contributing to the development of next-generation herbicides, antimicrobials, and anticancer agents.

References

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

- Jafar, N. N., et al. (2013). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. Academia.edu.

- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...

- 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine - ChemScene.

- 4-Chloro-6-methyl-2-(methylthio)pyrimidine – Chem-Impex.

- Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.

- Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innov

- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI.

- Antimicrobial Activity of some Pyrimidine Deriv

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS.

- Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO - Semantic Scholar.

- EP0070238A1 - Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions - Google P

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review - Oriental Journal of Chemistry.

- Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity - PubMed.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole - Taylor & Francis Group - Figshare.

- Pyrimidine, 4,6-dichloro-2-(methylthio)- - the NIST WebBook.

- 4-chloro-5,6-dimethyl-2-(methylthio)pyrimidine - PubChemLite.

- (PDF)

- (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 4-chloro-5,6-dimethyl-2-(methylthio)pyrimidine (C7H9ClN2S) [pubchemlite.lcsb.uni.lu]

- 4. EP0070238A1 - Herbicidal compositions based on 4-amino-6-chloro-5-alkylthiopyrimidine derivatives and Metribuzin, and method of treating crops with said compositions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Pyrimidine intermediates for pharmaceutical synthesis 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Orthogonal Functionalization of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine in Drug Discovery: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent one of the most privileged scaffolds, particularly in the development of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1]. Among the vast array of pyrimidine building blocks, 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine (CAS: 68498-57-7) stands out as a highly versatile, orthogonally reactive intermediate[2].

As a Senior Application Scientist, I have observed that the strategic value of this intermediate lies in its distinct reactive sites. It allows drug development professionals to perform iterative, regioselective Nucleophilic Aromatic Substitutions (SNAr) without the need for complex protecting group strategies[3]. This whitepaper provides a comprehensive, self-validating methodological guide to harnessing this intermediate for pharmaceutical synthesis.

Physicochemical Profiling & Structural Rationale

The utility of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is dictated by the electronic and steric environment of its substituents. The pyrimidine ring is inherently electron-deficient, a property exacerbated by the electronegative nitrogen atoms[1].

-

C4-Position (Chloride): The C4 carbon is situated ortho to N3 and para to N1. This intense electron withdrawal, combined with the excellent leaving-group ability of the chloride ion, makes C4 highly susceptible to initial SNAr attack[4].

-

C2-Position (Methylthio): The methylthio (-SMe) group is a "masked" electrophile. Under standard SNAr conditions, it is a poor leaving group, ensuring that nucleophiles exclusively attack the C4 position[4]. However, it can be seamlessly oxidized to a methylsulfonyl (-SO2Me) group, transforming it into a premier leaving group for a second, divergent substitution[3].

-

C5/C6-Positions (Dimethyl): The adjacent methyl groups provide critical steric bulk. In kinase inhibitors, these groups often lock the conformation of the C4-substituent (typically an aniline) into a coplanar arrangement, optimizing bidentate hydrogen bonding within the kinase hinge region.

Table 1: Physicochemical Profile & Synthetic Impact [2]

| Property | Value | Rationale / Synthetic Impact |

| Chemical Formula | C₇H₉ClN₂S | Base scaffold for diverse bifunctional elaboration. |

| Molecular Weight | 188.68 g/mol | Low initial MW allows for significant downstream elaboration while strictly adhering to Lipinski's Rule of 5. |

| LogP (approx.) | 2.47 | Provides optimal baseline lipophilicity for cellular membrane permeability. |

| TPSA | 25.78 Ų | Low polar surface area; highly favorable for blood-brain barrier (BBB) penetration if CNS targeting is required. |

| Reactive Sites | C4 (Cl), C2 (SMe) | Enables orthogonal, iterative SNAr functionalization without protecting groups. |

Mechanistic Workflows: The Orthogonal Functionalization Strategy

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choices and In-Process Controls (IPC) to verify success before proceeding.

Protocol 1: Regioselective C4-Amination (First SNAr)

This step selectively displaces the C4-chloride with a primary amine (e.g., a substituted aniline)[1].

-

Reaction Setup: Charge a dry, nitrogen-flushed reaction vessel with 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

-

Causality: NMP is a highly polar aprotic solvent that stabilizes the anionic Meisenheimer complex transition state, significantly accelerating the SNAr reaction.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the nucleophilic amine from precipitating as an unreactive hydrochloride salt.

-

-

Thermal Activation: Heat the mixture to 80–100 °C for 4–6 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS[5]. The reaction is deemed complete when the starting material peak (m/z 189, with a characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl) is completely consumed, replaced by the product mass (M+H) lacking the chlorine isotope pattern.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with distilled water (3x) and brine to partition out the NMP and DIPEA salts. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Thioether Oxidation and C2-Activation

This protocol unmasks the C2 electrophile by converting the inert sulfide into a highly reactive sulfone[3].

-

Reaction Setup: Dissolve the C4-aminated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) and cool strictly to 0 °C in an ice bath.

-

Oxidant Addition: Portion-wise, add meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.5 eq).

-

Causality: The low temperature (0 °C) is critical to prevent unwanted N-oxidation of the pyrimidine ring nitrogens. The use of 2.5 equivalents ensures complete oxidation past the intermediate sulfoxide (-SOMe) directly to the sulfone (-SO₂Me), which is a vastly superior leaving group[3].

-

-

Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Self-Validation (IPC): Monitor via TLC (UV 254 nm). The sulfone product will exhibit a significantly lower Retention Factor (Rf) than the starting sulfide due to the introduction of two highly polar oxygen atoms. LC-MS will definitively show a +32 Da mass shift.

-

Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted peroxide safely. Wash the organic layer with saturated aqueous NaHCO₃ to deprotonate and extract the meta-chlorobenzoic acid byproduct into the aqueous phase. Extract, dry, and concentrate.

(Note: The resulting C2-sulfone can now be subjected to a second SNAr reaction with a diverse array of nucleophiles—such as alcohols, thiols, or secondary amines—using conditions similar to Protocol 1, often requiring stronger bases like NaH or K₂CO₃[3].)

Visualizing the Synthetic Logic

The divergence of this scaffold is best understood through its orthogonal pathway, mapped below.

Orthogonal SNAr workflow for 2,4-disubstituted pyrimidines.

Pharmacological Application: Kinase Hinge Region Targeting

The ultimate goal of synthesizing 2,4-disubstituted pyrimidines from this intermediate is often the development of ATP-competitive kinase inhibitors[1]. The pyrimidine core structurally mimics the adenine ring of Adenosine Triphosphate (ATP).

When functionalized with amines at both the C2 and C4 positions, the resulting 2,4-diaminopyrimidine acts as a bidentate hydrogen-bond donor/acceptor system. This system anchors the drug into the highly conserved hydrophobic hinge region of the kinase domain, competitively blocking ATP from binding and thereby halting downstream oncogenic phosphorylation cascades.

Mechanism of ATP-competitive kinase inhibition via hinge binding.

References

-

Kalogirou, A.S.; Koutentis, P.A. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." Molbank 2017, 2017(1), M923. URL:[Link]

-

Van Rossom, W., et al. "Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions." Frontiers in Chemistry, 28 April 2021. (Indexed via NIH PMC). URL:[Link]

Sources

Literature review of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine synthesis routes

An In-depth Guide to the Synthetic Routes for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive literature review of the synthetic routes for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine, a key intermediate in the development of various biologically active compounds. While direct literature specifically detailing the synthesis of this exact molecule is sparse, this guide constructs a robust and logical synthetic pathway by analyzing established methodologies for analogous pyrimidine derivatives. The core of this synthesis involves a three-stage process: the construction of the 5,6-dimethyl-2-thiouracil core, subsequent S-methylation to introduce the methylthio group, and a final chlorination step to yield the target compound. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and rationale for procedural choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, including nucleic acids, and a wide array of pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine serves as a versatile building block, with the chloro and methylthio groups offering distinct reactive sites for further chemical modification, making it a valuable precursor for a range of therapeutic agents.

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and well-precedented synthetic route to 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is a three-step process, which is illustrated in the workflow diagram below. This pathway is designed for efficiency and is based on well-established pyrimidine chemistry.

O O S || || || CH3-C-CH-C-CH3 + H2N-C-NH2 -> (Intermediate Steps) -> 5,6-Dimethyl-2-thiouracil | CH3

5,6-Dimethyl-2-thiouracil + CH3I -> 5,6-Dimethyl-2-(methylthio)pyrimidin-4-ol

5,6-Dimethyl-2-(methylthio)pyrimidin-4-ol + POCl3 -> 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Sources

Molecular weight and formula of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

An In-Depth Technical Guide to 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

Introduction: The Strategic Value of Substituted Pyrimidines in Modern R&D

In the landscape of synthetic chemistry, particularly within drug discovery and agrochemical development, the pyrimidine scaffold is a cornerstone of innovation. Its prevalence in nature as a key component of nucleic acids has made it a biologically relevant and privileged structure for medicinal chemists. However, the true synthetic power of pyrimidines is unlocked through functionalization, creating versatile building blocks for constructing complex molecular architectures.

This guide focuses on one such critical intermediate: 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine . The strategic placement of a reactive chloro group at the 4-position, combined with the modulating influence of the methyl and methylthio substituents, makes this compound a highly valuable synthon. The chloro atom serves as an excellent leaving group, paving the way for a multitude of nucleophilic substitution reactions. This allows for the systematic and targeted introduction of diverse functional groups, enabling the exploration of vast chemical spaces in the pursuit of novel bioactive molecules. Understanding the properties, synthesis, and reactivity of this intermediate is therefore essential for researchers aiming to leverage its synthetic potential.

Core Physicochemical & Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. All experimental designs, from reaction setup to purification and storage, are dictated by these characteristics. The key identifiers and computed properties for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine are summarized below.

| Property | Value | Reference |

| CAS Number | 68498-57-7 | [1] |

| Molecular Formula | C₇H₉ClN₂S | [1] |

| Molecular Weight | 188.68 g/mol | [1] |

| IUPAC Name | 4-chloro-5,6-dimethyl-2-(methylthio)pyrimidine | |

| Synonyms | 4-chloro-5,6-dimethyl-2-methylsulfanyl-pyrimidine | [1] |

| SMILES | CSC1=NC(C)=C(C)C(Cl)=N1 | [1] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |

| LogP (Computed) | 2.46874 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is not widely published, a robust and reliable synthetic route can be confidently inferred from established pyrimidine chemistry. The most logical and industrially scalable approach involves the chlorination of the corresponding pyrimidin-4-one precursor, 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one, using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a standard and high-yielding method for converting hydroxy- or oxo-pyrimidines into their chloro-analogues.[2]

The Underlying Chemistry: From Pyrimidinone to Chloropyrimidine

The choice of POCl₃ is deliberate and based on its efficacy. The reaction proceeds via the formation of a highly electrophilic dichlorophosphoryl intermediate attached to the pyrimidine oxygen. This intermediate activates the C4 position, making it susceptible to nucleophilic attack by a chloride ion (provided by the POCl₃ itself), which displaces the phosphate group and yields the desired 4-chloro product. The reaction is typically performed using POCl₃ as both the reagent and the solvent, and heating is required to drive the reaction to completion.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

-

Expertise & Trustworthiness: This protocol is based on analogous, validated procedures for pyrimidine chlorination[2]. Each step includes rationale and self-validating checks (e.g., TLC monitoring, pH control) to ensure reproducibility and safety.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 equivalent) to the flask.

-

Causality: The reaction must be conducted under anhydrous conditions as POCl₃ reacts violently with water. The fume hood and condenser are critical for managing the corrosive and toxic fumes of POCl₃.

-

-

Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃, ~10 equivalents, serving as both reagent and solvent) to the flask.

-

Heating: Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) with vigorous stirring.

-

Causality: Thermal energy is required to overcome the activation energy for the formation of the phosphate intermediate and subsequent substitution.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot (typically 2-3 hours).

-

Work-up - Reagent Removal: Once complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator equipped with a base trap (e.g., NaOH pellets).

-

Work-up - Quenching: Very slowly and cautiously, pour the concentrated residue onto crushed ice in a separate beaker with stirring.

-

Causality: This step quenches any remaining reactive phosphorus species. It is highly exothermic and must be done slowly to control the release of heat and HCl gas.

-

-

Neutralization & Extraction: Neutralize the acidic aqueous solution to a pH of ~7 by the slow addition of solid sodium carbonate or a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to afford the pure 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine.

Reactivity Profile and Application as a Synthetic Intermediate

The primary utility of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine lies in the reactivity of its C4-chloro substituent. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities, making it a valuable precursor for creating libraries of compounds for biological screening.

Common transformations involve reacting the chloropyrimidine with:

-

Amines (R-NH₂): To form 4-amino-pyrimidine derivatives, a common scaffold in kinase inhibitors and other pharmaceuticals.

-

Alcohols/Phenols (R-OH): In the presence of a base (e.g., NaH, K₂CO₃), this yields 4-alkoxy- or 4-aryloxy-pyrimidines.

-

Thiols (R-SH): To produce 4-thioether-substituted pyrimidines.

Caption: Key nucleophilic substitution reactions of the title compound.

Predicted Spectroscopic Characterization

While a publicly available, experimentally verified spectrum for this specific compound is elusive, its spectroscopic signature can be reliably predicted based on its structure and data from analogous pyrimidines.

-

¹H NMR:

-

-S-CH₃ (Methylthio group): A sharp singlet is expected around δ 2.5-2.6 ppm .

-

-CH₃ (Ring methyls): Two distinct singlets for the C5 and C6 methyl groups are expected, likely in the region of δ 2.2-2.5 ppm . The exact chemical shifts would differ slightly due to their different electronic environments.

-

-

¹³C NMR:

-

Aromatic Carbons (C2, C4, C5, C6): Resonances are expected in the aromatic region, roughly δ 160-175 ppm . The carbon bearing the chloro group (C4) and the carbon attached to the sulfur (C2) would be significantly downfield.

-

-S-CH₃: A signal around δ 12-15 ppm .

-

Ring -CH₃ groups: Signals in the range of δ 15-25 ppm .

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A distinct molecular ion peak would be observed at m/z 188 , with a characteristic M+2 isotope peak at m/z 190 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragments: Common fragmentation pathways would likely include the loss of a chlorine radical (-Cl, m/z 153) and cleavage of the methylthio group (-SCH₃, m/z 141).

-

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of any chemical is paramount. The following protocols are based on the known hazards of related chloropyrimidines and organosulfur compounds.

-

Hazard Identification:

-

Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

-

Expected to cause skin and severe eye irritation.

-

May cause respiratory tract irritation.

-

Trustworthiness: This assessment is based on safety data for structurally similar compounds.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. All handling of the solid or its solutions should be performed inside a certified chemical fume hood.

-

-

Handling and Storage:

-

Storage: Store in a tightly sealed container at -20°C under a dry, inert atmosphere (e.g., nitrogen) , protected from moisture and light.[1]

-

Causality: The chloro-substituent is sensitive to hydrolysis, and low temperatures slow potential degradation. An inert atmosphere prevents slow oxidation.

-

Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine represents a classic example of a strategic molecular building block. While not a final product in itself, its value to the research and drug development community is immense. Its well-defined physicochemical properties, straightforward synthesis from common precursors, and, most importantly, the predictable reactivity of its 4-chloro position make it an ideal starting point for the synthesis of more complex, biologically active pyrimidine derivatives. This guide provides the foundational knowledge—from synthesis to safe handling—required for scientists to confidently and effectively incorporate this versatile synthon into their research programs.

References

- HeteroLetters. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.

- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. Retrieved from [Link].

- Santa Cruz Biotechnology. (n.d.). 4-chloro-6-(chloromethyl)-2-(methylthio)pyrimidine.

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

- ChemScene. (n.d.). 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine.

Sources

Technical Guide: Stability & Handling of 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine .

Executive Summary

4-Chloro-5,6-dimethyl-2-(methylthio)pyrimidine is a functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its stability is governed by two reactive centers: the electrophilic C4-chlorine atom (susceptible to hydrolysis) and the nucleophilic C2-methylthio group (susceptible to oxidation).

Core Storage Directive:

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Moisture: Strictly anhydrous; hygroscopic degradation risk.

-

Solvent: Avoid protic solvents (alcohols, water) for long-term storage.

Physicochemical Properties & Identity

| Property | Value / Description | Significance |

| Physical State | Solid (Crystalline) | Solid state offers higher stability than solution. |

| Melting Point | Est. 40–70°C range (Analog based) | Low melting point implies sensitivity to thermal excursions during transit. |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform | Hydrophobic nature requires organic solvents; avoid aqueous dissolution until point of use.[1] |

| pKa | ~1–2 (Pyrimidine N) | Weakly basic; protonation at N1/N3 accelerates hydrolytic degradation. |

Stability Analysis & Degradation Mechanisms

This compound exhibits a "push-pull" electronic structure. The electron-donating methyl groups at C5 and C6 stabilize the ring slightly compared to the un-substituted 4-chloropyrimidine, but the C4-Cl bond remains a labile leaving group.[1]

Hydrolytic Instability (The Primary Risk)

The C4-chlorine atom is susceptible to Nucleophilic Aromatic Substitution (S_NAr) . Water acts as a nucleophile, displacing the chloride ion to form 5,6-dimethyl-2-(methylthio)pyrimidin-4(3H)-one (tautomer of the 4-hydroxy species).

-

Mechanism: The reaction is acid-catalyzed. Trace HCl released during initial hydrolysis protonates the pyrimidine nitrogen, making the C4 carbon more electrophilic and accelerating further degradation (autocatalytic loop).[1]

-

Expert Insight: While the C5-methyl group provides some steric protection, it is insufficient to prevent hydrolysis in moist air.[1] The electron-donating nature of the 5,6-dimethyl pattern makes the ring less electrophilic than 4,6-dichloropyrimidine, but more reactive than simple alkyl halides.[1]

Oxidative Instability

The sulfur atom in the C2-methylthio group is electron-rich. Exposure to atmospheric oxygen (slow) or peroxides (fast) leads to the formation of the sulfoxide (S=O) and eventually the sulfone (O=S=O) .

-

Consequence: The sulfone is a significantly better leaving group than the methylthio group. Unintentional oxidation can lead to the loss of the S-Me moiety during subsequent nucleophilic substitution reactions, altering the reaction pathway.[1]

Photostability

Pyrimidines absorb UV light. While the solid is relatively stable, solutions exposed to light may undergo photo-oxidation at the sulfur center, particularly in the presence of singlet oxygen sensitizers.[1]

Degradation Pathway Diagram

Figure 1: Primary degradation pathways showing the autocatalytic role of HCl in hydrolysis and the oxidative susceptibility of the sulfur group.[1]

Handling & Storage Protocols

Storage Workflow

To maximize shelf life, interrupt the "moisture-acid" cycle.[1]

-

Container: Amber glass vials with Teflon-lined caps.

-

Environment: Store under Nitrogen or Argon.

-

Desiccant: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel).

-

Temperature: Maintain at 2–8°C. Freezing (-20°C) is acceptable but requires careful equilibration to room temperature before opening to prevent condensation.

Solubilization Strategy

-

Recommended Solvents: Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[1]

-

Prohibited Solvents: Avoid Methanol or Ethanol for storage >24 hours. Alkoxides can form in trace amounts, leading to the formation of O-alkyl ethers (displacement of Cl).[1]

-

Protocol:

-

Equilibrate vial to room temperature (prevent water condensation).

-

Weigh quickly in a low-humidity environment.

-

Dissolve immediately in anhydrous solvent.

-

Use solutions within 24 hours.

-

Handling Decision Tree

Figure 2: Decision tree for handling incoming shipments to ensure long-term stability.

Analytical Monitoring (QC)

Routine monitoring is required to detect hydrolysis (appearance of the 4-OH species) or oxidation.

HPLC Method[2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the pyrimidine protonated and improves peak shape).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Expected Retention:

-

Hydrolysis Product (4-OH): Elutes early (more polar).

-

Sulfoxide: Elutes slightly earlier than parent.

-

Parent (4-Cl): Elutes late (hydrophobic).

-

Rapid TLC Check

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

-

Visualization: UV lamp (254 nm).

-

Observation: The parent compound will have a high Rf (~0.6–0.8). Hydrolysis products will remain near the baseline.

References

-